molecular formula C16H17NO6 B2905081 Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate CAS No. 205810-04-4

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate

Cat. No. B2905081
CAS RN: 205810-04-4
M. Wt: 319.313
InChI Key: ZMPTVSZNLHVTRO-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate is an organic compound with the molecular formula C16H17NO6 . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. For a detailed 3D structure, please refer to a chemical database or software that can interpret InChI codes.


Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C . No boiling point is provided .

Scientific Research Applications

Supramolecular Structures

Research on substituted benzoates has led to insights into hydrogen-bonded supramolecular structures. For instance, studies have shown how molecules of similar compounds are linked by hydrogen bonds into chains and frameworks, which can inform the design of new materials and molecular assemblies (Portilla et al., 2007).

Renewable Materials Synthesis

Another application lies in the synthesis of renewable materials. Ethylene and biomass-derived furans can undergo Diels–Alder and dehydrative aromatization reactions to produce biobased terephthalic acid precursors, catalyzed by molecular sieves. This research contributes to the development of sustainable production methods for materials traditionally derived from petrochemical processes (Pacheco et al., 2015).

Heteroarotinoids Synthesis

The synthesis and characterization of heteroarotinoids have been explored for their potential in various pharmacological applications. These compounds show activity in reversing keratinization in vitamin A deficient hamsters, indicating their potential for treating skin disorders and providing insights into the development of new retinoids (Waugh et al., 1985).

Optical Storage and Material Science

In material science, the synthesis of azo polymers and their application in reversible optical storage demonstrate the potential of these materials in data storage technologies. The cooperative motion of polar side groups in these polymers suggests novel ways to enhance the performance of optical storage materials (Meng et al., 1996).

Antimicrobial Activity

Furthermore, the synthesis and antimicrobial evaluation of novel compounds, including those related to Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate, have been investigated. This research offers valuable insights into the development of new antimicrobial agents, with some compounds displaying significant activity against a range of bacteria and fungi (Ghorab et al., 2017).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature between 2-8°C , suggesting that it may be sensitive to higher temperatures. Additionally, the compound is described as a yellow crystalline solid , which indicates that it may have specific solubility characteristics that could influence its bioavailability and action.

properties

IUPAC Name

ethyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPTVSZNLHVTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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